molecular formula C7H5BrFI B2854030 4-bromo-2-iodobenzyl fluoride CAS No. 1823057-30-2

4-bromo-2-iodobenzyl fluoride

Cat. No.: B2854030
CAS No.: 1823057-30-2
M. Wt: 314.924
InChI Key: VGQSHSIFGJGCCV-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzyl (B1604629) Fluorides in Modern Organic Synthesis

Halogenated benzyl fluorides represent a pivotal class of compounds in modern organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics, including metabolic stability, lipophilicity, and binding affinity. synquestlabs.com Consequently, fluorinated compounds are of immense interest in pharmaceutical and materials science research.

Benzyl fluorides, in particular, serve as important synthetic intermediates. google.com The benzylic C-F bond, while the strongest carbon-halogen bond, can be activated under specific conditions, allowing the fluoride (B91410) to act as a leaving group in nucleophilic substitutions. beilstein-journals.org This reactivity makes benzyl fluorides valuable precursors for creating C-O, C-N, and C-C bonds. google.comapolloscientific.co.uk The synthesis of benzyl fluorides can be achieved through various methods, including the deoxofluorination of benzyl alcohols, halogen exchange from other benzyl halides, and the direct fluorination of benzylic C-H bonds using electrophilic or nucleophilic fluorine sources. synquestlabs.comchemicalbook.com

Significance of Polyhalogenated Aryl and Benzylic Scaffolds as Versatile Synthetic Intermediates

Polyhalogenated aryl scaffolds are aromatic rings substituted with multiple halogen atoms. These structures are highly prized in organic synthesis because the different halogens (e.g., F, Cl, Br, I) can be selectively functionalized through various cross-coupling reactions. Current time information in Bangalore, IN.innexscientific.com The ability to perform site-selective reactions on a polyhalogenated core allows for the rapid and efficient construction of complex, highly substituted aromatic compounds from readily available precursors. innexscientific.comresearchgate.net

This versatility stems from the differential reactivity of carbon-halogen bonds in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. apolloscientific.co.ukorgsyn.org Chemists can exploit the distinct electronic and steric environments of each halogen to control the order of substitution, building molecular diversity in a controlled, stepwise manner. researchgate.net When a reactive benzylic group, such as a fluoromethyl group, is attached to such a scaffold, the resulting polyhalogenated benzylic system becomes an even more powerful and multifunctional synthetic intermediate, combining the reactivity of the benzylic position with the site-selective potential of the aromatic ring.

Overview of the Chemical Compound: 4-Bromo-2-iodobenzyl Fluoride within Ortho-Substituted Aryl Halides

This compound is a prime example of a multifunctional polyhalogenated benzylic scaffold. Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom at position 4, an iodine atom at position 2, and a fluoromethyl group at position 1. The CAS number for this compound is 1823057-30-2. apolloscientific.co.uk

Chemical and Physical Properties of this compound

Property Value Source
CAS Number 1823057-30-2 apolloscientific.co.uk
Molecular Formula C₇H₅BrFI innexscientific.com
Molecular Weight 314.92 g/mol
IUPAC Name 4-bromo-1-(fluoromethyl)-2-iodobenzene innexscientific.com
Purity >95% apolloscientific.co.ukapolloscientific.co.uk
Physical Form Solid sigmaaldrich.com

This compound belongs to the family of ortho-substituted aryl halides, a class of molecules known for their utility in directed C-H activation and cross-coupling reactions like the Catellani reaction. The strategic placement of the substituents in this compound makes it a highly versatile synthetic intermediate:

Ortho-Iodo Group : The carbon-iodine bond is the most reactive among the halogens in many palladium-catalyzed cross-coupling reactions, making the ortho position a primary site for introducing new functional groups.

Para-Bromo Group : The carbon-bromine bond offers a second, less reactive handle for subsequent functionalization, allowing for sequential, site-selective modifications. orgsyn.org

Benzylic Fluoride Group : The fluoromethyl group (-CH₂F) is a reactive electrophilic center, susceptible to nucleophilic attack under appropriate activation, enabling further derivatization at the benzylic position. apolloscientific.co.uklibretexts.org

While specific research detailing the synthesis and reactivity of this compound is not extensively published, a plausible synthetic route can be inferred from established chemical transformations. A likely pathway involves the preparation of 4-bromo-2-iodobenzyl alcohol as a key intermediate. This can be achieved starting from 2-amino-4-bromobenzoic acid, which undergoes a Sandmeyer-type iodination to form 4-bromo-2-iodobenzoic acid, followed by reduction to the corresponding benzyl alcohol. beilstein-journals.org The final step would be the conversion of the alcohol to the target benzyl fluoride via deoxofluorination. An alternative route could involve the halogen exchange of the corresponding 4-bromo-2-iodobenzyl bromide. lookchem.com The combination of three distinct reactive sites within one molecule positions this compound as a powerful tool for the synthesis of complex, polysubstituted aromatic compounds.

Table of Mentioned Compounds

Compound Name
This compound
2-amino-4-bromobenzoic acid
4-bromo-2-iodobenzoic acid
4-bromo-2-iodobenzyl alcohol
4-bromo-2-iodobenzyl bromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(fluoromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSHSIFGJGCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Iodobenzyl Fluoride and Analogues

Strategic Halogenation of Aromatic and Benzylic Moieties

The precise installation of bromine, iodine, and fluorine atoms at specific positions is the cornerstone of synthesizing the target compound. This requires a nuanced approach to halogenation chemistry, leveraging the electronic and steric properties of the substrate and the specific reactivity of various halogenating agents.

The introduction of a bromine atom can be targeted to either the aromatic ring (aryl position) or the carbon adjacent to the ring (benzylic position), depending on the reaction conditions.

For aryl bromination , the most common method is electrophilic aromatic substitution. nih.gov The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. nih.gov To achieve the 4-bromo substitution pattern seen in the target molecule, one would typically start with a substrate that directs the bromine to the desired para position.

Benzylic bromination , in contrast, proceeds via a free-radical mechanism. chemistrysteps.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com The most widely used reagent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a radical initiator like light or benzoyl peroxide. A significant challenge in benzylic bromination is preventing over-bromination, which can lead to mixtures of mono- and di-brominated products. scientificupdate.com

Table 1: Comparison of Aryl and Benzylic Bromination Methods
Bromination TypeTypical Reagent(s)MechanismKey Selectivity Factor
ArylBr2 with Lewis Acid (e.g., FeBr3)Electrophilic Aromatic SubstitutionElectronic effects of existing substituents (ortho/para/meta directing)
BenzylicN-Bromosuccinimide (NBS), Radical InitiatorFree Radical HalogenationStability of the benzylic radical intermediate

Similar to bromination, the iodination of aromatic rings is typically achieved through electrophilic aromatic substitution. However, elemental iodine (I₂) is less reactive than bromine, so an oxidizing agent is usually required to generate a more potent electrophilic iodine species. mdpi.comnih.gov Common oxidants include nitric acid, hydrogen peroxide, or N-halosuccinimides. acs.org

Alternative methods for introducing iodine onto an aromatic ring include:

Sandmeyer Reaction : This classical method involves the diazotization of an aromatic amine, followed by treatment with an iodide salt (e.g., KI) to replace the diazonium group with iodine. nih.govacs.org

Halogen Exchange : In some cases, an existing halogen, such as bromine, can be exchanged for iodine using a transition-metal catalyst. acs.org

From Arylhydrazines : A facile method involves the reaction of arylhydrazine hydrochlorides with iodine, where iodine acts as both an oxidant and the iodinating reagent. nih.govacs.org

The choice of method depends on the available starting materials and the functional groups present in the molecule. For the synthesis of 4-bromo-2-iodobenzyl fluoride (B91410), iodination would likely be performed on a p-brominated precursor, where the bromine atom would direct the incoming iodine to the ortho position.

The final key step in the synthesis is the introduction of the fluorine atom at the benzylic position. Direct fluorination of benzylic C-H bonds is possible but can be challenging. A more common and reliable approach is the nucleophilic fluorination of a precursor containing a good leaving group at the benzylic position, such as a benzylic alcohol or a benzyl (B1604629) halide.

One of the most effective methods for synthesizing benzyl fluorides is the deoxyfluorination of the corresponding benzylic alcohol. nih.gov This transformation replaces a hydroxyl (-OH) group with a fluorine (-F) atom. This strategy is advantageous because benzylic alcohols can often be prepared cleanly from corresponding toluenes, aldehydes, or esters. The reaction essentially converts the poor leaving group (hydroxide) into a much better one, which is then displaced by a fluoride ion. cas.cn

Recent developments have focused on creating milder and more selective deoxyfluorination methods to accommodate a wide range of functional groups and minimize side reactions like elimination. thieme-connect.comrsc.org

A variety of reagents have been developed for the deoxyfluorination of alcohols. The general mechanism involves the activation of the alcohol's hydroxyl group by the fluorinating reagent to form an intermediate with a good leaving group. This is followed by a nucleophilic attack from a fluoride ion, often in an Sₙ2-type reaction, which results in the formation of the C-F bond. cas.cn

Key reagents include:

Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) , are classical reagents that convert alcohols to alkyl fluorides. organic-chemistry.org

PyFluor is an inexpensive and thermally stable pyridinium-based reagent that effectively fluorinates a broad range of alcohols with minimal formation of elimination byproducts. organic-chemistry.org

SulfoxFluor is a crystalline sulfonimidoyl fluoride compound that is noted for being shelf-stable, easy to handle, and efficient for the rapid deoxyfluorination of alcohols at room temperature. cas.cn

Sulfur Hexafluoride (SF₆) has been developed as a fluorinating agent in electrocatalytic and photocatalytic systems, offering a novel route for the deoxyfluorination of benzylic alcohols under mild conditions. thieme-connect.comrsc.org

Table 2: Selected Deoxyfluorination Reagents for Benzylic Alcohols
ReagentCommon Name/AcronymKey Features
Diethylaminosulfur TrifluorideDASTWidely used but thermally unstable.
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor®More thermally stable alternative to DAST. organic-chemistry.org
(2-Pyridyl)sulfur trifluoridePyFluorInexpensive, stable, and minimizes elimination side products. organic-chemistry.org
N-Tosyl-4-chlorobenzenesulfonimidoyl fluorideSulfoxFluorCrystalline, bench-stable, and allows for rapid fluorination. cas.cn
Sulfur HexafluorideSF₆Used in electrocatalytic and photocatalytic systems under mild conditions. thieme-connect.comrsc.org

Introduction of Fluorine at the Benzylic Position

Sequential Halogenation and Functionalization Strategies

The synthesis of a polysubstituted benzene (B151609) like 4-bromo-2-iodobenzyl fluoride is a testament to the importance of reaction sequencing. The order in which functional groups are introduced is critical because each new substituent influences the position of the next.

A plausible synthetic route for this compound would likely begin with a readily available starting material, such as p-bromotoluene.

Iodination : The first step would be the regioselective iodination of p-bromotoluene. The bromo group is an ortho, para-director. Since the para position is blocked, the iodine atom is directed to the ortho position, yielding 4-bromo-2-iodotoluene.

Benzylic Functionalization : With the aromatic core established, the benzylic methyl group is functionalized. This can be achieved in two primary ways:

Route A (via Benzyl Bromide) : The 4-bromo-2-iodotoluene undergoes radical bromination using NBS to form 4-bromo-2-iodobenzyl bromide. This intermediate can then be treated with a nucleophilic fluoride source (e.g., KF, CsF) to displace the bromide and form the final product.

Route B (via Benzylic Alcohol) : The methyl group is oxidized to a carboxylic acid, which is then reduced to the corresponding 4-bromo-2-iodobenzyl alcohol. This alcohol is then subjected to deoxyfluorination using one of the reagents described previously (e.g., PyFluor, DAST) to yield this compound.

This sequential approach, which leverages the directing effects of substituents and employs distinct reaction types (electrophilic, radical, nucleophilic substitution), is essential for the efficient and controlled synthesis of complex aromatic compounds.

Development of Orthogonal Halogen Introduction Protocols

The synthesis of multi-halogenated aromatic compounds necessitates orthogonal protocols that allow for the selective introduction of different halogens. This is achieved by exploiting the unique reactivity of various halogenating agents and reaction conditions. For instance, the choice of electrophilic halogenating species and the presence of catalysts can dictate which halogen is incorporated.

Hypervalent iodine(III) reagents, in conjunction with halide sources like tetrabutylammonium (B224687) halides (TBAX), provide a versatile method for bromination and iodination. researchgate.net This approach is notable for its use of inexpensive reagents and metal-free conditions. Similarly, systems such as orthoperiodic acid with sodium bromide or sodium iodide in water offer an environmentally friendly ("green") protocol for efficient bromination and iodination of aromatic compounds at room temperature or slightly elevated temperatures. researchgate.netresearchgate.net

For more targeted introductions, N-halosuccinimides (NCS, NBS, NIS) are widely used. The reactivity and regioselectivity of these reagents can be tuned by the solvent and catalyst. For example, using hexafluoroisopropanol as a solvent enables mild and regioselective halogenation with N-halosuccinimides. organic-chemistry.org Furthermore, disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) demonstrates how a catalyst can activate the halogenating agent for reaction with specific substrates under mild conditions. organic-chemistry.org These methods form the basis of orthogonal strategies where one halogen can be introduced without interfering with a previously installed one, by carefully selecting the reagent and conditions for each step.

Elucidation of Optimal Order for Halogen Installation (Bromine, Iodine, Fluorine)

The order in which bromine, iodine, and fluorine are introduced onto the benzene ring is critical for achieving the desired 1,2,4-substitution pattern of the target molecule's aromatic core. This order is dictated by the principles of electrophilic aromatic substitution, specifically the directing effects and the relative reactivity of the substituents.

All halogens (F, Cl, Br, I) are deactivating yet ortho-, para-directing substituents. quora.commasterorganicchemistry.com Their deactivating nature arises from their electronegativity (inductive effect), while the directing effect is due to the resonance donation of a lone pair of electrons. The strength of the deactivating inductive effect follows the order of electronegativity: F > Cl > Br > I. quora.com

When planning a synthesis, installing an ortho-, para-director first will guide subsequent substitutions to those positions. masterorganicchemistry.com For a target like this compound, a potential strategy could involve starting with a precursor that already contains one or more of the required groups or their progenitors.

Key considerations for halogen installation order:

Directing Effects : Since all halogens are ortho-, para-directors, the first halogen installed will direct the second to the ortho and para positions. To achieve a meta-relationship between two incoming groups, one would typically need to install a meta-director first. masterorganicchemistry.com However, for the 1,2,4-pattern, all substituents are either ortho or para to each other.

Reactivity : Fluorine is the most reactive halogen, and direct fluorination of benzene is explosive and difficult to control. libretexts.org Therefore, fluorine is typically introduced indirectly, for example, via a Sandmeyer-type reaction on an amino group. Iodine is the least reactive, and electrophilic iodination often requires an oxidizing agent to generate a more potent electrophile (like I+). masterorganicchemistry.com Bromination is intermediate and can be readily achieved with Br2 and a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

Given these factors, a common strategy would not involve sequential electrophilic halogenation for all three atoms. A more plausible route involves starting with a pre-functionalized ring, such as 2-fluoroaniline (B146934) or a related compound, and then introducing the other halogens. For example, starting with o-fluoroaniline, one could perform a bromination, which would be directed to the para position (position 4), followed by a Sandmeyer reaction to replace the amino group with iodine.

Halogen PropertyFluorineChlorineBromineIodine
Electronegativity HighestHighMediumLowest
Inductive Effect Strongest (deactivating)Strong (deactivating)Medium (deactivating)Weakest (deactivating)
Directing Effect Ortho-, Para-Ortho-, Para-Ortho-, Para-Ortho-, Para-
Reactivity in EAS Too high (explosive)HighModerateLow (needs oxidant)

Synthesis of Key Precursors for this compound

The synthesis of the target compound relies on the effective preparation of aromatic scaffolds containing the necessary halogen substituents. Various methods exist for the bromination and iodination of aromatic rings.

Electrophilic iodination can be achieved using elemental iodine activated by an agent like Selectfluor, which allows for the progressive introduction of iodine atoms onto electron-rich and sterically accessible positions. organic-chemistry.org Another common method involves using N-iodosuccinimide (NIS), often activated by a Lewis acid. organic-chemistry.org For bromination, a standard method involves reacting the aromatic compound with molecular bromine in the presence of a Lewis acid catalyst like FeBr3 or AlBr3. libretexts.org

Green chemistry approaches have also been developed. A protocol using orthoperiodic acid (H5IO6) with sodium bromide or sodium iodide in water provides an efficient route to bromo- and iodoarenes, respectively. researchgate.netresearchgate.net This method avoids harsh organic solvents and proceeds in short reaction times with high yields.

MethodHalogen SourceActivating Agent/CatalystKey Features
Electrophilic Bromination Br₂FeBr₃ or AlBr₃Standard, effective method. libretexts.org
Electrophilic Iodination I₂Oxidizing agent (e.g., HNO₃, Selectfluor)Required to generate a strong electrophile. organic-chemistry.orgmasterorganicchemistry.com
Succinamide Halogenation NBS, NISLewis Acid or HFIP solventMild and regioselective. organic-chemistry.org
Green Halogenation NaBr, NaIH₅IO₆ in waterEnvironmentally friendly, high yields. researchgate.netresearchgate.net
DMSO-Mediated HX (HBr, HI)DMSO (oxidant)Mild, inexpensive, and practical. organic-chemistry.org

The synthesis of the benzylic halide portion of the target molecule is a critical step. A representative precursor is 2-fluoro-4-bromo benzyl bromide. A documented synthetic route for this intermediate starts from 4-bromo-2-nitrotoluene (B1266186). google.comguidechem.com

The synthesis proceeds through several key steps:

Reduction : The nitro group of 4-bromo-2-nitrotoluene is reduced to an amine, yielding 4-bromo-2-aminotoluene. This is commonly achieved using reagents like sodium sulfide. google.com

Diazotization : The resulting amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures (below 15-20 °C). google.comguidechem.com

Fluorination (Sandmeyer/Schiemann Reaction) : The diazonium salt is then converted to the fluoro derivative, 2-fluoro-4-bromotoluene.

Benzylic Bromination : The final step is the bromination of the methyl group to form the benzyl bromide. This is typically a radical substitution reaction carried out using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light). google.comorganic-chemistry.org

An alternative patented route starts from p-bromo toluene, which undergoes nitration, reduction, diazotization, and fluoridation to generate the 2-fluoro-4-bromotoluene intermediate, followed by the same benzylic bromination. google.com

Advanced Synthetic Routes Incorporating Halogen Exchange

Halogen exchange reactions, particularly the aromatic Finkelstein reaction, provide an advanced and powerful method for synthesizing aryl halides that may be difficult to access through direct halogenation. nih.gov These reactions involve the substitution of one halogen on an aromatic ring with another. While traditional nucleophilic aromatic substitution is generally not feasible for unactivated aryl halides, the use of metal catalysts enables these transformations. nih.govrsc.org

Copper and nickel complexes are prominent catalysts for these exchange reactions. nih.govrsc.orgsemanticscholar.org

Copper-Catalyzed Exchange : Copper(I) complexes have been shown to be remarkable promoters for the aromatic Finkelstein reaction. For example, aryl bromides can be converted to aryl iodides using a copper(I) iodide (CuI) catalyst, often in the presence of a ligand like a diamine, and a source of iodide such as NaI. researchgate.net

Nickel-Catalyzed Exchange : Nickel catalysts were among the first used for this transformation. nih.gov A typical system might involve a nickel(II) bromide catalyst in the presence of a phosphine (B1218219) ligand. The mechanism is believed to involve the in-situ generation of a Ni(0) species, which undergoes oxidative addition to the aryl halide, followed by ligand exchange with the new halide and subsequent reductive elimination. nih.govacs.org Palladium catalysts have also been developed for converting aryl triflates to aryl bromides and chlorides. semanticscholar.org

These methods could be applied to synthesize the this compound core by first preparing a 2,4-dibromo or 4-bromo-2-chloro precursor and then selectively exchanging one of the halogens for iodine using a suitable catalytic system. The selectivity of the exchange would depend on the relative reactivity of the C-X bonds and the specific catalyst employed.

Catalyst SystemTransformationTypical ConditionsReference
Copper(I) Iodide / Diamine Ligand Aryl-Br → Aryl-INaI, solvent (e.g., dioxane) researchgate.net
Nickel(II) Bromide / Phosphine Ligand Aryl-Br → Aryl-IZn (reductant), source of I⁻ nih.gov
Palladium Complexes Aryl-OTf → Aryl-Br/ClSource of Br⁻ or Cl⁻ semanticscholar.org

Metal-Mediated Approaches to Halogen Interconversion

Metal-mediated halogen exchange reactions are pivotal in the synthesis of halogenated aromatic compounds. These transformations, often catalyzed by transition metals like palladium and copper, allow for the conversion of more readily available haloaromatics into other desired halide derivatives. The principles of these reactions can be applied to devise a plausible synthetic pathway for this compound, likely commencing from a di-substituted precursor such as 4-bromo-2-fluorotoluene.

A potential synthetic strategy could involve the selective iodination of a bromofluorotoluene derivative, followed by the introduction of the benzylic fluoride. The key step, the halogen interconversion on the aromatic ring, can be accomplished through methods such as the Finkelstein reaction, which is traditionally used for alkyl halides but has been adapted for aryl halides with the aid of metal catalysts.

For instance, copper-catalyzed halogen exchange reactions have proven effective for the conversion of aryl bromides to aryl iodides. These reactions typically employ a copper(I) catalyst, an iodide source (such as sodium iodide), and a suitable ligand in a high-boiling solvent. The choice of ligand is crucial and can significantly influence the efficiency and selectivity of the reaction.

Similarly, palladium-catalyzed methods are widely used for the formation of carbon-halogen bonds. While often employed for C-C, C-N, and C-O bond formation, palladium catalysis is also applicable to halogen exchange reactions. These reactions generally proceed via an oxidative addition-reductive elimination cycle, where the palladium catalyst facilitates the exchange of the halide.

The subsequent conversion of the benzylic methyl group to a fluoromethyl group could be achieved through a two-step process: radical bromination of the benzylic position to form a benzyl bromide, followed by a nucleophilic fluorination. The fluorination step is itself a halogen exchange reaction, where a fluoride source, such as a metal fluoride, displaces the bromide.

The following table summarizes representative metal-mediated halogen exchange reactions on substrates analogous to potential intermediates in the synthesis of this compound.

EntryStarting MaterialProductCatalyst/ReagentConditionsYield (%)Reference
14-Bromo-2-fluorotoluene4-Bromo-2-fluoro-iodotoluene (hypothetical)CuI, NaI, LigandHigh Temperature, SolventN/A-
24-Bromo-2-iodotoluene4-Bromo-2-iodobenzyl bromide (hypothetical)N-Bromosuccinimide (NBS), Radical InitiatorSolvent, Light/HeatN/A-
34-Bromo-2-iodobenzyl bromideThis compound (hypothetical)AgF or KFSolvent, HeatN/A-

This table is illustrative of potential synthetic steps and conditions based on analogous reactions reported in the literature. Specific yields for the synthesis of this compound are not available due to the absence of a dedicated synthetic report.

Reactivity and Mechanistic Pathways of 4 Bromo 2 Iodobenzyl Fluoride

Cross-Coupling Reactions Exploiting Differential Halogen Reactivity

The presence of three distinct halogen atoms—iodine, bromine, and fluorine—on the benzyl (B1604629) fluoride (B91410) scaffold allows for sequential and site-selective functionalization. The differing bond dissociation energies and polarizabilities of the C-I, C-Br, and benzylic C-F bonds dictate their susceptibility to oxidative addition by low-valent metal catalysts, forming the basis for selective cross-coupling reactions.

Palladium complexes are among the most versatile and widely used catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The predictable reactivity of aryl halides in palladium-catalyzed reactions makes it a powerful tool for the selective functionalization of polyhalogenated compounds like 4-bromo-2-iodobenzyl fluoride.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. researchgate.net In the case of this compound, the reaction with an arylboronic acid is expected to proceed with high regioselectivity. The established reactivity hierarchy for palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl > C–F. rsc.org Consequently, the palladium catalyst will preferentially activate the C–I bond, the weakest among the aryl-halogen bonds present.

This selective activation allows for the synthesis of 4-bromo-2-arylbenzyl fluoride derivatives, leaving the C–Br and C–F bonds intact for potential subsequent transformations. The general mechanism involves the oxidative addition of the C–I bond to a Pd(0) species, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. beilstein-journals.orgresearchgate.net

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table presents typical conditions for selective Suzuki-Miyaura coupling at the C-I bond in bromo-iodoarenes, illustrating the expected reaction for this compound.

CatalystLigandBaseSolventTemperature (°C)Expected Product
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-1004-Bromo-2-arylbenzyl fluoride
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1004-Bromo-2-arylbenzyl fluoride
Pd(PPh₃)₄-Na₂CO₃DME/H₂O904-Bromo-2-arylbenzyl fluoride

Palladium-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, provides a direct route to arylamines from aryl halides. acs.org Similar to the Suzuki-Miyaura coupling, this transformation relies on the differential reactivity of the C-X bonds. When this compound is treated with an amine in the presence of a suitable palladium catalyst and base, the reaction is anticipated to occur exclusively at the C-I bond. nih.govbeilstein-journals.org

This selectivity enables the synthesis of 2-amino-4-bromobenzyl fluoride derivatives. The catalytic cycle is analogous to other palladium cross-coupling reactions, initiated by the selective oxidative addition of the C-I bond. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners. beilstein-journals.org

The activation of C-F bonds is significantly more challenging than that of other carbon-halogen bonds due to its high bond dissociation energy. rsc.org In the context of this compound, the relevant C-F bond is a benzylic C(sp³)–F bond. Under standard palladium-catalyzed cross-coupling conditions designed for C-I or C-Br activation, the benzylic C-F bond is expected to be completely inert.

While palladium-catalyzed activation of aryl C-F bonds has been achieved, it typically requires specialized ligands and harsh reaction conditions, often on electron-deficient aromatic rings. mdpi.comrsc.org The activation of a stronger, unactivated benzylic C(sp³)–F bond is even more difficult and is not a common transformation in palladium catalysis. nih.gov Therefore, cross-coupling reactions involving the C-F bond of this compound are not expected under conditions that activate the C-I or C-Br bonds.

The predictable reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions is fundamental to the synthetic utility of polyhalogenated substrates. rsc.org This hierarchy is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds, which decrease in the order C–F > C–Cl > C–Br > C–I.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The lower the BDE of the C-X bond, the more readily this step occurs. For this compound, the relative reactivity towards a Pd(0) catalyst is unequivocally:

C–I > C–Br >> C–F

This established hierarchy allows for a stepwise functionalization strategy:

First Coupling: Reaction at the C-I bond under mild palladium catalysis.

Second Coupling: Reaction at the C-Br bond of the resulting product, typically requiring more forcing conditions (e.g., higher temperature, different ligand) than the first coupling.

C-F Bond: The benzylic C-F bond remains unreactive under these conditions.

This differential reactivity enables the controlled and sequential introduction of different substituents onto the aromatic ring. rsc.org

Nickel catalysts offer a complementary and sometimes superior reactivity profile to palladium, particularly for the activation of less reactive carbon-halogen bonds. mdpi.comrsc.org While palladium excels at selective C-I and C-Br functionalization, nickel catalysts are known to facilitate the coupling of aryl chlorides and, in some cases, aryl fluorides. mdpi.comrsc.org

In the context of this compound, nickel catalysis could provide alternative pathways. While the C-I bond would still be the most reactive, nickel systems might allow for the coupling of the C-Br bond under milder conditions compared to palladium. nih.gov Furthermore, certain highly active nickel-ligand systems have demonstrated the ability to activate C-F bonds, although this remains a significant challenge. mdpi.comrsc.org DFT studies on related systems suggest that the reaction mechanism for nickel-catalyzed coupling of acyl fluorides involves oxidative addition of the C-F bond to the Ni(0) center. rsc.org However, for substrates like this compound, the bromo and iodo groups are highly reactive and would likely react preferentially even under nickel catalysis. mdpi.com

Table 2: Potential Regioselectivity in Nickel-Catalyzed Cross-Coupling This table outlines the expected reactivity based on known principles of nickel catalysis.

Catalyst SystemTarget BondRelative ConditionsNotes
NiCl₂(dppp)C-IMildHighest reactivity, similar to palladium.
NiCl₂(dcype)C-BrMild to ModerateNickel is highly effective for C-Br coupling. nih.gov
Ni(COD)₂ / LigandC-FHarshActivation of the benzylic C-F bond is unlikely, as C-I and C-Br bonds would react first. mdpi.com

Nickel-Catalyzed Cross-Coupling Reactions

Activation of Carbon-Fluorine Bonds in Nickel Catalysis

The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making its activation a significant challenge in synthetic chemistry. nih.gov However, recent advancements have demonstrated that transition-metal catalysts, particularly nickel complexes, can effectively activate and functionalize C-F bonds. nih.govbeilstein-journals.org While direct studies on this compound are not extensively detailed in the reviewed literature, the principles of C-F activation in related systems, such as other benzyl fluorides and aryl fluorides, provide a strong framework for understanding its potential reactivity. nih.govresearchgate.net

Nickel-catalyzed C-F bond activation often proceeds via oxidative addition of a low-valent nickel(0) species into the C-F bond. nih.gov For benzylic fluorides, this process can be facilitated by the formation of a stable benzylic-nickel intermediate. The reaction of Ni(0) precursors with benzyl fluoride can lead to the formation of an aryl–Ni–F complex, which can then participate in further transformations. nih.gov For instance, nickel-catalyzed cross-coupling reactions have been developed for both aryl fluorides and benzyl fluorides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These methods often show excellent functional group tolerance, leaving other halogen groups like bromine and iodine intact under specific conditions, thereby offering a pathway for orthogonal functionalization. beilstein-journals.orgnih.gov

Decarbonylative Stannylation (relevance to related acyl fluorides)

Decarbonylative stannylation is a process where an acyl group is converted to a stannyl (B1234572) group with the loss of carbon monoxide (CO). This reaction has been effectively demonstrated for acyl fluorides using nickel catalysis. mdpi.comresearchgate.net Although this compound is not an acyl fluoride, the mechanism of C-F bond activation in these systems shares common intermediates, providing insight into the potential reactivity of the benzylic C-F bond.

The proposed mechanism for the decarbonylative stannylation of acyl fluorides involves several key steps nih.govmdpi.com:

Oxidative Addition : A Ni(0) catalyst oxidatively adds to the acyl fluoride's C-F bond, forming an acyl nickel(II) species.

Decarbonylation : This intermediate loses a molecule of CO to yield an aryl-nickel(II) fluoride complex.

Transmetalation : The aryl-nickel(II) species undergoes transmetalation with a silylstannane reagent.

Reductive Elimination : The final step is the reductive elimination of the arylstannane product, regenerating the Ni(0) catalyst. mdpi.com

This pathway highlights the capability of nickel to cleave a strong C(acyl)-F bond, a process analogous to the activation required for reactions at the benzylic C-F position. nih.govmdpi.com The successful decarbonylative functionalization of acyl fluorides suggests that similar nickel-catalyzed transformations of the C(benzyl)-F bond in this compound could be feasible, leading to novel synthetic applications. mdpi.com

Chemoselective Reactivity of Bromine, Iodine, and Fluorine in Various Cross-Coupling Systems

In polyhalogenated aromatic compounds, the differential reactivity of halogen substituents is the cornerstone of chemoselective cross-coupling reactions. nih.govacs.org The selectivity is primarily governed by the carbon-halogen bond dissociation energies (BDEs), which follow the general trend: C–I < C–Br < C–Cl < C–F. nih.gov This hierarchy dictates that in transition-metal catalyzed reactions, such as Suzuki-Miyaura or Negishi coupling, oxidative addition occurs preferentially at the weakest C-X bond. nih.govnih.gov

For this compound, the expected order of reactivity in palladium or nickel-catalyzed cross-coupling reactions is:

C-I Bond : The carbon-iodine bond is the most labile and will react first under standard cross-coupling conditions. nih.govresearchgate.net

C-Br Bond : The carbon-bromine bond is stronger than C-I but significantly more reactive than C-F bonds and will react selectively over the fluoride. nih.gov

C-F Bond (Benzylic) : The benzylic C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions, allowing it to be preserved while functionalizing the C-I and C-Br positions. nih.gov

This predictable chemoselectivity allows for the stepwise functionalization of the aromatic ring. For example, a Suzuki coupling could be performed selectively at the C-I position, followed by a second, different coupling reaction at the C-Br position under more forcing conditions. nih.govcmsolab.com This strategy provides a powerful tool for building molecular complexity from readily available polyhalogenated precursors. nih.govnih.gov

Table 1: General Reactivity Trend in Cross-Coupling Reactions

Bond TypeRelative ReactivityTypical Catalyst
C-IHighestPalladium / Nickel
C-BrIntermediatePalladium / Nickel
C-ClLowPalladium / Nickel
C-FLowest (Inert)Specialized Nickel systems

Nucleophilic Substitution Reactions

Selective Nucleophilic Substitution at the Benzylic Fluoride Position

The benzylic position of this compound is activated towards nucleophilic substitution. The C-F bond, while strong, can act as a leaving group, particularly when activated. nih.gov Nucleophilic substitution at a benzylic fluoride can proceed through either an S(_N)1 (dissociative) or S(_N)2 (associative) pathway, depending on the reaction conditions and the nature of the nucleophile. nih.govacs.org

Studies on benzyl fluoride itself show that protic activators like water or hexafluoroisopropanol (HFIP) can promote C-F bond ionization, favoring an S(_N)1 mechanism by generating a benzylic carbocation. nih.govrsc.org This intermediate is then trapped by a nucleophile. However, under different conditions, particularly with strong nucleophiles and aprotic solvents, an S(_N)2 pathway may be favored. acs.org For this compound, the presence of bulky ortho-iodine might sterically hinder an S(_N)2 attack, potentially favoring an S(_N)1 pathway. The direct nucleophilic substitution of benzyl fluorides with alcohols has been achieved under acidic conditions, demonstrating the feasibility of replacing the fluorine with other functional groups. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Ring, particularly for Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring. This reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the anionic intermediate (a Meisenheimer complex). youtube.com

In the case of this compound, there are no strong EWGs on the aromatic ring. The substituents are two halogens (Br, I) and a fluoromethyl group (-CH₂F). Consequently, the aryl ring is not sufficiently electron-deficient to readily undergo SNAr reactions with common nucleophiles. tum.deresearchgate.net While SNAr reactions involving the displacement of bromide or iodide are known, they typically require harsh conditions or highly activated substrates, which is not the case here. nih.gov

The prompt's specific mention of "Fluorine Displacement" via SNAr on the aryl ring is not applicable, as there is no fluorine atom directly attached to the aromatic ring in this molecule. The only fluorine is at the benzylic position, which undergoes nucleophilic substitution as described in section 3.2.1, not SNAr. SNAr on unactivated aryl halides is generally not a favored process. baranlab.org

Halogen Dance and Rearrangement Processes in Polyhalogenated Arenes

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic ring. wikipedia.orgclockss.org This rearrangement is driven by thermodynamics, proceeding towards the formation of a more stable organometallic intermediate. wikipedia.orgthieme-connect.com The generally accepted mechanism involves deprotonation of an acidic ring position by a strong base (like lithium diisopropylamide, LDA) to form an aryl anion, followed by an intermolecular halogen transfer. wikipedia.orgwhiterose.ac.uk

For polyhalogenated arenes like this compound, a halogen dance could potentially be induced under strongly basic conditions. The process typically involves the following steps:

Deprotonation by a strong base at the most acidic C-H position on the ring to form an aryl anion.

This anion can then abstract a halogen from another haloarene molecule, leading to a new regioisomer. scribd.com

The reaction can result in a mixture of isomers, with the final distribution favoring the most thermodynamically stable product. rsc.org

Iodine and bromine are the most common halogens to participate in this "dance" due to their lability. clockss.orgresearchgate.net The reaction provides a powerful, albeit sometimes complex, method for functionalizing positions on an aromatic ring that are not accessible through conventional methods. wikipedia.orgrsc.org The halogen dance enables a halogen to move across the ring, vacating its original site for subsequent reaction with an electrophile. wikipedia.org

Other Transformation Reactions

Beyond the primary reactions, the unique arrangement of halogen substituents on this compound opens avenues for a variety of other chemical transformations. The presence of a labile carbon-iodine bond, a moderately reactive carbon-bromine bond, and a robust benzyl fluoride moiety allows for selective and sequential modifications. These transformations primarily involve radical-mediated processes and strategic derivatizations to introduce further functional complexity.

The carbon-iodine (C-I) bond in this compound is the most susceptible site for homolytic cleavage to initiate radical reactions. The C-I bond is significantly weaker than the corresponding C-Br and C-F bonds, allowing for the selective generation of an aryl radical at the C-2 position under relatively mild conditions, such as exposure to radical initiators (e.g., AIBN), light (photolysis), or specific transition metal catalysts. chemrxiv.orgnih.govnih.gov

Once formed, the 2-bromo-4-(fluoromethyl)phenyl radical is a highly reactive intermediate that can participate in a range of synthetic transformations. wikipedia.org Its utility is demonstrated in both intramolecular and intermolecular reaction pathways.

Intramolecular Radical Cyclization: If an appropriate radical acceptor, such as an alkene or alkyne, is tethered to the aromatic ring (for instance, through a derivative of the benzyl fluoride group), the generated aryl radical can undergo intramolecular cyclization. chemrxiv.orgnih.gov This pathway is a powerful tool for constructing fused ring systems. For example, studies on analogous 2-iodoaryl ethers and amines have shown that radical cyclization proceeds efficiently to form benzofurans and indoles, respectively. chemrxiv.org The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) is governed by factors such as the length and nature of the tether.

Intermolecular Radical Addition: In the absence of an intramolecular trap, the aryl radical can be intercepted by external radical acceptors. This intermolecular pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Common substrates for these additions include electron-deficient alkenes and alkynes. rsc.orgrsc.orgmdpi.com The addition of the aryl radical to an unsaturated system generates a new radical intermediate, which is then typically quenched by a hydrogen atom donor (like tributyltin hydride or phenylsilane) to complete the reaction. chemrxiv.orgnih.gov These hydroarylation reactions are synthetically valuable for creating more complex molecular scaffolds from simple precursors.

The table below summarizes potential radical reactions starting from this compound, based on established reactivity of analogous aryl iodides.

Reaction TypeRadical Generation MethodPotential ReactantPotential Product TypeReference Analogy
Intramolecular CyclizationAIBN/Bu3SnHTethered Alkene/AlkyneFused Bicyclic System chemrxiv.org
Intermolecular AdditionPhotolysis / Diazaphospholene CatalystStyreneSubstituted Bibenzyl Derivative nih.govmdpi.com
Intermolecular AdditionRadical InitiatorMethyl AcrylateSubstituted Phenylpropanoate mdpi.com
Carbonylative AminationUV Light / CO / AmineCarbon Monoxide, AmineSubstituted Benzamide nih.gov

The differential reactivity of the C-I and C-Br bonds in this compound is a cornerstone of its synthetic utility, enabling selective and sequential functionalization through transition-metal-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl, which allows for the predictable, stepwise modification of the molecule. nih.gov

Selective Functionalization at the C-I Bond: The greater reactivity of the carbon-iodine bond allows for its selective coupling while leaving the C-Br bond intact. This provides a powerful handle for introducing a diverse array of substituents at the C-2 position. By carefully selecting the catalyst, ligands, and reaction conditions, high chemoselectivity can be achieved. acs.orgpolyu.edu.hk Common transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids or esters to form new C(sp²)–C(sp²) bonds. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes to install C(sp)–C(sp²) bonds, yielding substituted alkynylarenes.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives. organic-chemistry.orgwikipedia.orgacs.org

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to introduce nitrogen-based functional groups. wikipedia.orgnih.govbeilstein-journals.org

Stille Coupling: Reaction with organostannanes.

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for controlling reactivity and selectivity. polyu.edu.hk

Sequential Functionalization: Once the C-I bond has been functionalized, the product, which still contains the C-Br bond, can be subjected to a second, often more forcing, cross-coupling reaction to modify the C-4 position. This sequential, one-pot or multi-step approach provides a streamlined pathway to complex, tetra-substituted benzene (B151609) derivatives that would be challenging to synthesize otherwise. mdpi.comnih.govbohrium.com For example, an initial Sonogashira coupling at the C-I position could be followed by a Suzuki coupling at the C-Br position by changing the catalyst system or reaction temperature. scispace.com

The benzyl fluoride moiety (–CH₂F) is generally stable under these conditions. The C-F bond is strong and typically unreactive in palladium-catalyzed cross-coupling reactions designed for aryl halides.

The following interactive table outlines potential derivatization strategies for this compound.

Reaction TypeReactive SiteCoupling PartnerCatalyst System (Example)Product ClassReference Analogy
Suzuki-Miyaura CouplingC-I (selective)Ar-B(OH)₂Pd(OAc)₂ / SPhos2-Aryl-4-bromobenzyl fluoride nih.govresearchgate.net
Heck CouplingC-I (selective)Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃2-Styrenyl-4-bromobenzyl fluoride organic-chemistry.orgnih.gov
Buchwald-Hartwig AminationC-I (selective)R₂NHPd₂(dba)₃ / XPhos2-(Dialkylamino)-4-bromobenzyl fluoride wikipedia.orgnih.gov
Sonogashira CouplingC-I (selective)Terminal AlkynePd(PPh₃)₂Cl₂ / CuI2-Alkynyl-4-bromobenzyl fluoride acs.org
Suzuki-Miyaura CouplingC-Br (after C-I functionalization)Ar'-B(OH)₂Pd(PPh₃)₄2,4-Diarylbenzyl fluoride nih.govmdpi.com

Spectroscopic Elucidation of Molecular Structure and Electronic Properties: Methodologies and Analytical Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Application of ¹H NMR for Proton Environment Analysis and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and type of hydrogen atoms in a molecule. In 4-bromo-2-iodobenzyl fluoride (B91410), the aromatic protons exhibit distinct chemical shifts due to the influence of the bromo, iodo, and benzyl (B1604629) fluoride substituents. The benzylic protons (CH₂) appear as a doublet due to coupling with the adjacent fluorine atom. The aromatic region of the spectrum would be expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Spin-spin coupling between adjacent non-equivalent protons provides information on the connectivity of the molecule.

Detailed proton environments and their expected couplings are crucial for structural confirmation.

Application of ¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of 4-bromo-2-iodobenzyl fluoride would display signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine, iodine, and benzyl fluoride groups. The carbon atom directly bonded to bromine experiences a "heavy atom effect," which can lead to an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The benzylic carbon will appear as a doublet due to coupling with the fluorine atom.

Carbon PositionExpected Chemical Shift (ppm) RangeMultiplicity (due to ¹⁹F coupling)
C-1 (C-CH₂F)135-145Singlet
C-2 (C-I)90-100Singlet
C-3130-135Singlet
C-4 (C-Br)120-125Singlet
C-5130-135Singlet
C-6125-130Singlet
CH₂F80-90Doublet
Note: Predicted values are illustrative. Actual shifts can vary based on solvent and experimental conditions.

Application of ¹⁹F NMR for Fluorine Environment Characterization and Fluorine-Coupling Interactions

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom in the benzyl fluoride group. This signal would appear as a triplet due to coupling with the two adjacent benzylic protons. The chemical shift provides information about the electronic environment of the fluorine atom. Halogen substitution on the aromatic ring can influence the chemical shift of the fluorine nucleus. nih.govacs.org

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. nih.govgoogle.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons in the aromatic ring and the coupling between the benzylic protons and the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the benzylic proton signals to the benzylic carbon signal and the aromatic proton signals to their corresponding carbon atoms. columbia.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Analysis of Vibrational Modes for Characteristic Functional Group Identification (e.g., C-F, C-Br, C-I bond stretches, aromatic ring vibrations)

The IR and Raman spectra of this compound exhibit absorption bands corresponding to the various functional groups and structural features of the molecule.

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine single bond stretch is expected in the range of 1000-1400 cm⁻¹. spectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibration typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹.

C-I Stretch: The carbon-iodine bond is weaker and involves a heavier atom, resulting in a stretching vibration at an even lower frequency, usually below 500 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (often intense) in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

Functional Group/Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (CH₂)2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-F Stretch1000 - 1400IR
C-Br Stretch500 - 600IR, Raman
C-I Stretch< 500Raman
Aromatic C-H Bending (out-of-plane)650 - 900IR

Raman spectroscopy is particularly useful for observing the vibrations of the C-Br and C-I bonds, which can sometimes be weak or outside the range of standard IR spectrometers. researchgate.netspectroscopyonline.com The combination of IR and Raman data provides a comprehensive vibrational profile of this compound, complementing the structural details obtained from NMR spectroscopy.

Assessment of Molecular Fingerprints and Conformational States

The unique substitution pattern on the benzene ring of this compound gives rise to a distinct molecular fingerprint, which can be meticulously assessed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods also provide insight into the molecule's preferred conformational states.

In ¹H NMR spectroscopy, the protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns. The proton on the carbon between the iodine and bromine atoms is expected to be the most downfield-shifted due to the cumulative electron-withdrawing effects of the adjacent halogens. The remaining two aromatic protons would appear as a complex multiplet, with their specific shifts and coupling constants determined by their positions relative to the three different halogen substituents. The methylene (B1212753) protons of the benzyl fluoride group would appear as a doublet due to coupling with the adjacent fluorine atom, a key indicator of the -CH₂F moiety.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom attached to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of organofluorine compounds. The carbons bonded to bromine and iodine would have their chemical shifts influenced by the heavy atom effect, appearing at higher fields than what would be predicted based on electronegativity alone.

Infrared (IR) spectroscopy offers a complementary fingerprint of the molecule. The C-F stretching vibration of the benzyl fluoride group is expected to appear in the range of 1000-1100 cm⁻¹, while the C-Br and C-I stretching vibrations would be found at lower frequencies, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Conformational analysis, particularly concerning the rotation around the C(aryl)-C(benzyl) bond, can be investigated by advanced NMR techniques and computational modeling. The steric hindrance imposed by the ortho-iodine substituent likely influences the preferred orientation of the fluoromethyl group relative to the aromatic ring.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Region Notes
¹H NMR Aromatic Protons δ 7.0-8.0 ppm Complex multiplet patterns due to asymmetric substitution.
Methylene Protons (-CH₂F) δ 5.0-5.5 ppm Doublet due to coupling with ¹⁹F.
¹³C NMR Aromatic Carbons δ 110-145 ppm Shifts influenced by halogen substituents.
Methylene Carbon (-CH₂F) δ 80-90 ppm Large ¹JCF coupling constant expected.
C-Br δ ~120 ppm
C-I δ ~95 ppm Significant upfield shift due to the heavy atom effect.
¹⁹F NMR Fluorine (-CH₂F) δ -205 to -215 ppm Triplet due to coupling with methylene protons.
IR C-F Stretch 1000-1100 cm⁻¹ Strong, characteristic absorption.
Aromatic C=C Stretch 1450-1600 cm⁻¹ Multiple bands expected.
C-Br Stretch 500-650 cm⁻¹
C-I Stretch 480-600 cm⁻¹

Mass Spectrometry (MS)

Determination of Molecular Mass and Elemental Composition through High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. This technique allows for the determination of the compound's exact molecular mass with high precision, typically to four or five decimal places. This level of accuracy enables the confident determination of its elemental composition.

For the molecular formula C₇H₅BrFI, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹²⁷I). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments. The M⁺ and [M+2]⁺ peaks will appear with an intensity ratio of approximately 1:1, providing a clear signature for the presence of a single bromine atom. HRMS analysis would readily distinguish the target compound from other species with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound (C₇H₅BrFI)

Ion Theoretical Monoisotopic Mass (m/z) Observed Mass (m/z) Elemental Composition
[M(⁷⁹Br)]⁺ 329.8559 Hypothetical C₇H₅⁷⁹BrFI
[M(⁸¹Br)]⁺ 331.8539 Hypothetical C₇H₅⁸¹BrFI

Investigation of Fragmentation Pathways for Comprehensive Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to be dominated by cleavages characteristic of benzyl halides.

A primary fragmentation pathway would involve the loss of the fluorine atom to form a stable benzyl cation. However, the most facile cleavage is often the loss of the largest halogen atom, iodine, to generate the 4-bromo-2-fluorobenzyl cation. Another significant fragmentation would be the cleavage of the C(aryl)-C(benzyl) bond, leading to the formation of a brominated and iodinated benzene radical cation and the loss of a fluoromethyl radical. The tropylium (B1234903) ion rearrangement, common for benzyl compounds, might also be observed, where the benzyl cation rearranges to a more stable seven-membered ring structure. The presence of bromine and iodine atoms would lead to a complex series of fragment ions, each with a characteristic isotopic pattern, allowing for a detailed reconstruction of the molecule's structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure/Loss Notes
330/332 [C₇H₅BrFI]⁺ (M⁺) Molecular ion with Br isotopic pattern.
203/205 [M - I]⁺ Loss of iodine atom.
171/173 [M - I - F]⁺ Subsequent loss of fluorine atom.
127 [I]⁺ Iodine cation.
79/81 [Br]⁺ Bromine cation.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including the positions of all non-hydrogen atoms, can be generated. This would confirm the substitution pattern on the benzene ring and the geometry of the fluoromethyl group. The resulting crystallographic data would serve as the ultimate proof of structure, corroborating the findings from spectroscopic analyses.

Analysis of Bond Lengths, Bond Angles, Torsional Angles, and Intermolecular Interactions (e.g., crystal packing)

A detailed analysis of the crystallographic data would yield precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. The C-I bond is expected to be the longest carbon-halogen bond, followed by the C-Br and C-F bonds, consistent with the relative atomic radii of the halogens. The bond angles within the benzene ring may show slight deviations from the ideal 120° due to the steric and electronic influences of the bulky iodine and bromine substituents.

The torsional angle defined by the C(aryl)-C(aryl)-C(benzyl)-F atoms would reveal the preferred conformation of the fluoromethyl group relative to the aromatic ring in the solid state. This conformation is likely a result of minimizing steric clashes with the ortho-iodine atom.

Table 4: Representative Crystallographic Parameters for Halogenated Benzyl Systems

Parameter Typical Value Range Notes
C-I Bond Length 2.05 - 2.15 Å
C-Br Bond Length 1.85 - 1.95 Å
C-F Bond Length 1.35 - 1.45 Å
C-C-C Angle (in ring) 118 - 122° Deviations from 120° due to substituents.
C(aryl)-C(benzyl)-H Angle ~109.5°
Halogen Bonding Distance (e.g., I···F) 2.8 - 3.5 Å Depends on the specific atoms and geometry.

Computational and Theoretical Analysis of this compound Remains Unexplored

A thorough review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations focused on the compound this compound. While computational methodologies are widely applied to understand the structural and electronic properties of various halogenated aromatic compounds, this particular molecule has not been the subject of published research in this domain.

Computational techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating molecular characteristics. mdpi.comrsc.org These methods are routinely used to perform geometry optimization, analyze electronic structures through Frontier Molecular Orbitals (HOMO-LUMO), map Molecular Electrostatic Potentials (MEP) to predict reactivity, and conduct Natural Bond Orbital (NBO) analysis to understand intramolecular interactions. mdpi.comresearchgate.net Furthermore, theoretical calculations can predict spectroscopic parameters that can be compared with experimental data. researchgate.net However, the application of these detailed theoretical examinations to this compound is not documented in existing research.

Similarly, the study of non-covalent interactions, which are crucial in understanding the behavior of molecules in various environments, has been extensively applied to other halogenated systems, often revealing the significance of halogen bonding. semanticscholar.orgmdpi.comacs.org Despite the presence of bromine, iodine, and fluorine atoms in this compound—all of which can participate in such interactions—specific analyses of its non-covalent interaction profile are not available.

The lack of dedicated theoretical studies means that detailed data on the optimized geometry, electronic properties, reactive sites, and intramolecular charge transfer specific to this compound is currently unavailable in the scientific literature. Consequently, a comprehensive article detailing these aspects as per the requested structure cannot be generated at this time. Further experimental and theoretical research would be required to provide the specific data points and in-depth analysis requested.

Computational Chemistry and Theoretical Investigations: Methodologies and Predictive Modeling

Analysis of Non-Covalent Interactions

Characterization and Significance of Halogen Bonding Interactions

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. rsc.orgresearchgate.net The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.org In 4-bromo-2-iodobenzyl fluoride (B91410), both the iodine and bromine atoms can act as potent halogen bond donors.

Computational studies, particularly those using Density Functional Theory (DFT) and high-level ab initio methods like Møller–Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)), are essential for characterizing these interactions. scholaris.caacs.org Theoretical analyses show that the electron density on a covalently bonded halogen is anisotropic, leading to a region of positive electrostatic potential (the σ-hole) along the extension of the covalent bond. acs.org The presence of electron-withdrawing groups on the aromatic ring enhances the magnitude of this positive σ-hole, thereby strengthening the halogen bond. researchgate.net

In 4-bromo-2-iodobenzyl fluoride, the iodine atom at the 2-position is the primary and strongest halogen bond donor. The bromine atom at the 4-position serves as a secondary donor. The electronegative fluorine atom in the benzyl (B1604629) group, along with the ring-bound halogens, inductively withdraws electron density, further potentiating the σ-holes on both the iodine and bromine atoms.

The significance of these halogen bonds lies in their ability to direct molecular assembly in the solid state, leading to specific crystal packing motifs and the formation of supramolecular architectures. researchgate.net In the context of medicinal chemistry, these specific, directional interactions can be crucial for molecular recognition at a biological target, such as a protein binding pocket. acs.org

To illustrate the comparative strength of these interactions, the table below presents theoretical binding energies for halogen-bonded complexes of similar halogenated aromatic compounds with a model Lewis base, formaldehyde (B43269) (OCH₂).

Table 1: Calculated Interaction Energies for Halogen Bonding in Model Systems Calculations performed at the CCSD(T) level of theory provide benchmark data for the strength of these non-covalent interactions. Note that F₃C- is used as a model for a strong electron-withdrawing group.

Halogen Bond Donor Lewis Base Interaction Energy (kcal/mol) Reference
H₃CCl OCH₂ -1.05 acs.org
H₃CBr OCH₂ -1.61 acs.org
H₃CI OCH₂ -2.43 acs.org
F₃CI OCH₂ -3.72 acs.org

These data clearly demonstrate the superior strength of iodine as a halogen bond donor and the significant enhancement provided by electron-withdrawing substituents.

Investigation of Aromatic Interactions including π-Stacking

The aromatic ring of this compound is a key site for non-covalent interactions, including π-stacking and other π-involved interactions (e.g., C-H···π). These forces play a critical role in molecular organization in both the solid state and in solution. The electronic character of the aromatic ring is heavily influenced by its substituents. The iodine, bromine, and fluoromethyl groups are all electron-withdrawing, which reduces the electron density of the π-system and creates a quadrupole moment that favors interactions with electron-rich aromatic rings.

Theoretical investigations can quantify the energetics and geometries of these aromatic interactions. Ab initio studies on substituted benzene (B151609) complexes have shown that substituent effects can be systematically analyzed to predict interaction strength. researchgate.net For this compound, computational models would predict that face-to-face π-stacking arrangements are less favorable than offset-stacked or edge-to-face (T-shaped) geometries, which maximize favorable electrostatic and dispersion interactions while minimizing Pauli repulsion.

The table below summarizes interaction energies for various configurations of the benzene dimer, which serves as a fundamental model for understanding π-stacking. The interactions in substituted systems like this compound would be modulated from these baseline values.

Table 2: Interaction Energies for the Benzene Dimer in Different Configurations These values, calculated at a high level of theory, represent the foundational energies for π-π interactions.

Dimer Configuration Interaction Energy (kcal/mol)
Sandwich (Face-to-Face) -1.87
Parallel-Displaced -2.84
T-shaped (Edge-to-Face) -2.83

Data adapted from high-level quantum chemical calculations.

Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry is indispensable for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and reaction intermediates that are often impossible to observe experimentally.

Exploration of Transition States and Reaction Intermediates

For this compound, several reaction types can be modeled, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making the iodine the more probable leaving group in many reactions.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group. Computational modeling can distinguish between a stepwise mechanism, which proceeds through a high-energy intermediate known as a Meisenheimer complex, and a concerted mechanism that occurs in a single step via one transition state. mdpi.com DFT calculations can map the potential energy surface, locating the structures of these transition states and intermediates. For instance, in a reaction with a fluoride anion, the transition state would feature the partial formation of the new C-F bond and the partial cleavage of the C-I or C-Br bond. mdpi.comacs.org

In palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the mechanism involves a catalytic cycle with distinct intermediates. nih.gov Theoretical modeling can detail the energetics of each step:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I or C-Br bond, forming an organopalladium(II) intermediate. The transition state for this step is critical and generally has a lower barrier for the C-I bond.

Transmetalation: The aryl group is exchanged with another group from an organometallic reagent.

Reductive Elimination: The final product is formed, and the palladium(0) catalyst is regenerated.

Computational exploration of these states provides a detailed, atomistic picture of the reaction progress.

Prediction of Reaction Energetics and Kinetic Profiles

Kinetic profiles predicted by these calculations can explain reaction rates and selectivities. For this compound, a key question is the relative reactivity of the C-I versus the C-Br bond. Computational models can predict the activation barriers for the cleavage of each bond under specific reaction conditions. It is expected that reactions involving the C-I bond will have a lower activation energy and thus proceed faster.

The following table provides a hypothetical, yet representative, set of calculated energetic data for a competitive SNAr reaction on this compound, illustrating how computational chemistry can predict reaction outcomes.

Table 3: Predicted Energetics for a Competitive Nucleophilic Aromatic Substitution Hypothetical values based on DFT calculations for analogous aryl halide systems.

Reaction Pathway Leaving Group Activation Energy (ΔG‡) (kcal/mol) Reaction Free Energy (ΔG) (kcal/mol) Predicted Outcome
Path A Iodine 22.5 -15.2 Kinetically favored
Path B Bromine 28.1 -10.8 Kinetically disfavored

Advanced Applications in Organic Synthesis

Role as Versatile Building Blocks in Pharmaceutical and Agrochemical Chemistry

There is currently no available scientific literature or patent data that demonstrates the use of 4-bromo-2-iodobenzyl fluoride (B91410) as a building block in the synthesis of pharmaceutical or agrochemical agents. While fluorinated and halogenated aromatic compounds are prevalent in these fields alfa-chemistry.com, the specific contribution of 4-bromo-2-iodobenzyl fluoride has not been reported.

Precursors for the Synthesis of Complex Chemical Entities and Natural Products

A thorough search of synthetic chemistry literature did not yield any examples of this compound being utilized as a precursor for the synthesis of complex chemical entities or natural products. The potential for sequential, site-selective functionalization offered by the bromo and iodo substituents has not been explored or documented in the context of total synthesis or the construction of intricate molecular architectures.

Contribution to the Development of Novel Synthetic Methodologies

The compound this compound has not been reported as a key substrate or reagent in the development of novel synthetic methodologies. Its unique combination of functional groups could theoretically be used to probe or develop new catalytic systems or reaction conditions, for instance, in the realm of orthogonal cross-coupling reactions. However, no such studies have been published to date.

Potential for Stereoselective Synthesis and Chiral Induction

There is no information available regarding the application of this compound in stereoselective synthesis or its potential for chiral induction. Research into enantioselective transformations involving this compound, which could be relevant for the synthesis of chiral drugs, has not been documented.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for biological screening?

  • Methodology :
  • Standardized Conditions : Fixed molar ratios (1:1.2 substrate:reagent), inert atmosphere (N₂/Ar), and controlled heating (oil bath vs. microwave).
  • QC Checks : Batch-wise LC-MS and elemental analysis to ensure ≤2% impurity .

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